molecular formula C6H3BrF2O3 B13070894 2-(3-Bromofuran-2-yl)-2,2-difluoroacetic acid

2-(3-Bromofuran-2-yl)-2,2-difluoroacetic acid

Cat. No.: B13070894
M. Wt: 240.99 g/mol
InChI Key: JSVWIDAGPOMIMS-UHFFFAOYSA-N
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Description

2-(3-Bromofuran-2-yl)-2,2-difluoroacetic acid is an organic compound that features a brominated furan ring and a difluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromofuran-2-yl)-2,2-difluoroacetic acid typically involves the bromination of furan followed by the introduction of the difluoroacetic acid group. One common method involves the reaction of 3-bromofuran with difluoroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromofuran-2-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized furan compounds .

Scientific Research Applications

2-(3-Bromofuran-2-yl)-2,2-difluoroacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromofuran-2-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The bromine and difluoroacetic acid groups can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromofuran-2-yl)-2,2-difluoroacetic acid is unique due to the combination of the brominated furan ring and the difluoroacetic acid group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above .

Properties

Molecular Formula

C6H3BrF2O3

Molecular Weight

240.99 g/mol

IUPAC Name

2-(3-bromofuran-2-yl)-2,2-difluoroacetic acid

InChI

InChI=1S/C6H3BrF2O3/c7-3-1-2-12-4(3)6(8,9)5(10)11/h1-2H,(H,10,11)

InChI Key

JSVWIDAGPOMIMS-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1Br)C(C(=O)O)(F)F

Origin of Product

United States

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